molecular formula C23H29N3O4S B2799809 1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine CAS No. 444788-98-1

1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine

Cat. No. B2799809
CAS RN: 444788-98-1
M. Wt: 443.56
InChI Key: NAJZXHLICWFIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted with a methoxyphenylsulfonyl group and a carbonyl group, which is further connected to a phenylpiperazine .

Scientific Research Applications

Synthesis and Pharmacological Activities

Research involving compounds with phenylpiperazine derivatives has explored their synthesis and potential pharmacological applications. For instance, studies have synthesized a series of derivatives to investigate their antiarrhythmic, antihypertensive, and adrenolytic properties. Compounds displaying the phenylpiperazine moiety, particularly those with methoxy- or chloro- substituents, showed promising antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, underscoring the phenylpiperazine structure's significance in medicinal chemistry for cardiovascular treatments (Malawska et al., 2002).

Polymorphism and Solid-State Characterization

In another area of research, the polymorphism of compounds featuring aryl and piperazine units has been a subject of interest, particularly for optimizing pharmaceutical formulations. Studies have identified various polymorphs of such compounds, analyzing their stability and crystallization behaviors to improve drug development processes. For example, the selective crystallization of stable polymorphs is crucial for ensuring the efficacy and stability of pharmaceuticals (Takeguchi et al., 2015).

Electrochemical Synthesis

The electrochemical synthesis of phenylpiperazine derivatives represents another significant application. This approach facilitates the development of environmentally friendly synthesis methods for producing new derivatives efficiently. By employing electrochemical oxidation in the presence of arylsulfinic acids, researchers have developed a novel route to synthesize phenylpiperazine derivatives, highlighting the method's potential for green chemistry and atom economy (Nematollahi & Amani, 2011).

Inhibition of Tubulin Polymerization

Additionally, phenylpiperazine derivatives have been studied for their ability to inhibit tubulin polymerization, a mechanism relevant to anticancer therapies. Certain derivatives have shown excellent antiproliferative properties against a wide range of cancer cell lines, suggesting their utility in developing novel chemotherapeutic agents. This application underscores the versatility of phenylpiperazine derivatives in medicinal chemistry, offering pathways for new cancer treatments (Prinz et al., 2017).

Future Directions

The future directions for research on this compound could include elucidating its synthesis process, determining its exact molecular structure, studying its chemical reactivity, investigating its mechanism of action, and assessing its safety and hazards. Such research could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-30-21-7-9-22(10-8-21)31(28,29)26-13-11-19(12-14-26)23(27)25-17-15-24(16-18-25)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZXHLICWFIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

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